N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-1,2-oxazole-5-carboxamide N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-1,2-oxazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1171087-37-8
VCID: VC11955627
InChI: InChI=1S/C17H15N5O3S/c1-9-7-15(19-16(23)13-6-10(2)21-25-13)22(20-9)17-18-12-5-4-11(24-3)8-14(12)26-17/h4-8H,1-3H3,(H,19,23)
SMILES: CC1=NOC(=C1)C(=O)NC2=CC(=NN2C3=NC4=C(S3)C=C(C=C4)OC)C
Molecular Formula: C17H15N5O3S
Molecular Weight: 369.4 g/mol

N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-1,2-oxazole-5-carboxamide

CAS No.: 1171087-37-8

Cat. No.: VC11955627

Molecular Formula: C17H15N5O3S

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-1,2-oxazole-5-carboxamide - 1171087-37-8

Specification

CAS No. 1171087-37-8
Molecular Formula C17H15N5O3S
Molecular Weight 369.4 g/mol
IUPAC Name N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-3-methyl-1,2-oxazole-5-carboxamide
Standard InChI InChI=1S/C17H15N5O3S/c1-9-7-15(19-16(23)13-6-10(2)21-25-13)22(20-9)17-18-12-5-4-11(24-3)8-14(12)26-17/h4-8H,1-3H3,(H,19,23)
Standard InChI Key OXOVBJUFSLAHBQ-UHFFFAOYSA-N
SMILES CC1=NOC(=C1)C(=O)NC2=CC(=NN2C3=NC4=C(S3)C=C(C=C4)OC)C
Canonical SMILES CC1=NOC(=C1)C(=O)NC2=CC(=NN2C3=NC4=C(S3)C=C(C=C4)OC)C

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The compound features three distinct heterocyclic rings:

  • A 6-methoxy-1,3-benzothiazole group, characterized by a fused benzene and thiazole ring with a methoxy substituent at the 6th position.

  • A 3-methyl-1H-pyrazole ring, substituted at the 1st position by the benzothiazole group.

  • A 3-methyl-1,2-oxazole ring connected via a carboxamide linkage to the pyrazole moiety.

This tripartite structure combines electron-rich aromatic systems (benzothiazole, oxazole) with a polar carboxamide group, potentially enabling diverse interactions with biological targets.

Molecular Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC₁₇H₁₅N₅O₃S
Molecular Weight369.4 g/mol
IUPAC NameN-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-3-methyl-1,2-oxazole-5-carboxamide
Solubility (Predicted)Low aqueous solubility; soluble in DMF, DMSO

The presence of multiple nitrogen atoms and sulfur in the benzothiazole ring contributes to its polarity, while methyl groups enhance lipophilicity.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Benzothiazole Formation: Condensation of 2-aminothiophenol derivatives with carbonyl sources under acidic conditions to construct the 6-methoxy-1,3-benzothiazole core.

  • Pyrazole Ring Construction: Cyclization of hydrazine derivatives with β-diketones or α,β-unsaturated ketones to form the 3-methylpyrazole subunit.

  • Oxazole Incorporation: Coupling of the preformed oxazole-5-carboxylic acid with the pyrazole-amino intermediate using carbodiimide-based coupling reagents (e.g., DCC or EDC).

Reaction conditions often employ dimethylformamide (DMF) as a solvent and triethylamine as a base to facilitate amide bond formation.

Challenges in Purification

Due to the compound’s structural complexity, purification typically requires chromatographic techniques (e.g., silica gel chromatography) or recrystallization from ethanol/water mixtures. Yield optimization remains a critical focus, with reported yields for analogous compounds ranging from 45–60% .

Physicochemical and Spectroscopic Properties

Stability Profile

The compound exhibits moderate thermal stability, with decomposition observed above 250°C. Its stability in aqueous solutions is pH-dependent, with optimal stability observed at neutral pH (6.5–7.5).

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): Key signals include δ 8.45 (s, 1H, benzothiazole-H), δ 7.89 (d, J = 8.5 Hz, 1H, aromatic-H), and δ 2.45 (s, 3H, methyl group on pyrazole).

  • IR (KBr): Peaks at 1685 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (C=N stretch) confirm the carboxamide and oxazole functionalities.

Biological Activity and Research Findings

Anticancer Activity

Table 1: Cytotoxic Activity of Analogous Compounds

CompoundCell Line (IC₅₀, µM)Reference
3-Methyl-1,2-oxazole derivativeMCF-7 (0.19), HCT-116 (1.17)
Benzothiazole-pyrazole hybridA549 (13.6), PC-3 (48.37)

Mechanistic studies suggest that such compounds induce apoptosis via caspase-3/7 activation and cell cycle arrest at the G1 phase .

Applications in Drug Discovery

Target Identification

The compound’s benzothiazole moiety is known to interact with DNA topoisomerase II, while the oxazole group may inhibit kinases via ATP-competitive binding .

Prodrug Development

Esterification of the carboxamide group could enhance bioavailability, as demonstrated in prodrug strategies for related oxadiazole derivatives .

Future Directions

Synthetic Optimization

  • Exploration of microwave-assisted synthesis to reduce reaction times.

  • Development of enantioselective routes for chiral analogs.

Biological Evaluation

Priority areas include:

  • In vitro screening against NCI-60 cancer cell panels.

  • Pharmacokinetic studies to assess absorption and metabolism.

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